3-[4-cyclopentyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]propan-1-amine hydroiodide is a unique chemical compound characterized by its complex structure and potential applications in various scientific fields. The molecular formula for this compound is C11H20N4S·HI, indicating the presence of iodine as part of its hydroiodide salt form. This compound is primarily utilized for research purposes, particularly in the fields of medicinal chemistry and pharmacology, due to its intriguing biological activities and structural properties.
This compound falls under the category of substituted triazoles, which are known for their diverse biological activities. Triazole derivatives have been extensively studied for their potential as therapeutic agents in various diseases, including cancer and fungal infections. The specific structure of 3-[4-cyclopentyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]propan-1-amine hydroiodide suggests that it may interact with biological targets through mechanisms that involve both the triazole ring and the amine functional group.
The synthesis of 3-[4-cyclopentyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]propan-1-amine hydroiodide typically involves several synthetic steps:
The synthesis may require specific conditions such as controlled temperatures, solvents, and catalysts to optimize yields and purity. Advanced purification techniques like chromatography are often employed to isolate the desired product effectively.
The molecular structure of 3-[4-cyclopentyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]propan-1-amine hydroiodide can be represented by its IUPAC name and several structural identifiers:
Property | Value |
---|---|
Molecular Formula | C11H20N4S·HI |
Molecular Weight | 276.83 g/mol |
IUPAC Name | 3-[4-cyclopentyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]propan-1-amine hydroiodide |
Canonical SMILES | CSC1=NN=C(N1C2CCCC2)CCCN.I |
The structure features a triazole ring fused with a cyclopentyl group and a methylsulfanyl group, contributing to its unique chemical properties.
3-[4-cyclopentyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]propan-1-amine hydroiodide can undergo various chemical reactions:
Typical reagents used in these reactions include:
These reactions can yield various products such as substituted amines or oxidized derivatives.
The compound exhibits typical physical properties associated with organic compounds:
Key chemical properties include:
Property | Value |
---|---|
Solubility | Soluble in polar solvents |
Stability | Stable under standard conditions but sensitive to oxidation |
These properties are crucial for determining the handling and storage conditions necessary for laboratory use.
3-[4-cyclopentyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]propan-1-amine hydroiodide has several notable applications:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4